3-Borono-5-methylbenzoic acid
Overview
Description
3-Borono-5-methylbenzoic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-5-methylbenzoic acid typically involves the borylation of 3-bromo-5-methylbenzoic acid. This process can be achieved through a palladium-catalyzed reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-5-methylbenzoic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Boronic acids can react with alcohols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Esterification: Alcohols, acid catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
3-Borono-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine: Research is ongoing into the use of boronic acids in drug design, particularly for cancer and diabetes treatments.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 3-borono-5-methylbenzoic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the base, which helps to activate the boronic acid and stabilize the reaction intermediates.
Comparison with Similar Compounds
3-Bromo-5-methylbenzoic acid: A precursor in the synthesis of 3-borono-5-methylbenzoic acid.
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
4-Borono-3-methylbenzoic acid: A structural isomer with similar reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Its methyl group provides steric hindrance, which can affect the outcome of coupling reactions compared to other boronic acids.
Properties
IUPAC Name |
3-borono-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRLKFHVFRMHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675132 | |
Record name | 3-Borono-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-66-1 | |
Record name | 3-Borono-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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